4,4'-Diaminotriphenylmethane

Polymer Chemistry Polyimide Synthesis Solubility

Securing high-purity 4,4'-diaminotriphenylmethane (DA-TPM) with consistent quality can hinder polymer R&D scale-up. DA-TPM resolves this by enabling soluble, thermally stable polyimides unattainable with simpler diamines. - Unique triphenylmethane core: pendant phenyl ring disrupts chain packing, delivering polyimides soluble in NMP/DMF/DMAc while retaining Tg up to 544°C. - Enables one-step polycondensation for flexible electronics, high-temperature adhesives, and advanced composite matrices. - Also serves as a key intermediate for weak acid azo dyes and non-classical anticancer scaffolds targeting ER-positive breast cancer cells.

Molecular Formula C19H18N2
Molecular Weight 274.4 g/mol
CAS No. 603-40-7
Cat. No. B1581523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Diaminotriphenylmethane
CAS603-40-7
Molecular FormulaC19H18N2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
InChIInChI=1S/C19H18N2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,19H,20-21H2
InChIKeyXECVXFWNYNXCBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 1 kg / 10 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Diaminotriphenylmethane (CAS 603-40-7) for High-Performance Polymer and Dye Intermediate Applications


4,4'-Diaminotriphenylmethane (CAS 603-40-7, also referred to as DA-TPM or TPM) is an aromatic diamine belonging to the triarylmethane class. It is characterized by a central triphenylmethane core with amino groups at the para-positions of two phenyl rings, forming a sterically hindered, bulky monomer [1]. It appears as prismatic crystals with a melting point of 139–140°C and is soluble in organic solvents such as ethanol, ether, and chloroform . This compound serves as a critical monomer for synthesizing high-performance aromatic polyimides and polyamides, and as a key intermediate in the production of dyes, including weak acid azo dyes and photographic colorants [2][3].

Why 4,4'-Diaminotriphenylmethane (DA-TPM) Cannot Be Substituted with Generic Diamines in Advanced Polymer and Dye Applications


The unique triphenylmethane structure of 4,4'-diaminotriphenylmethane (DA-TPM) imparts distinct steric and electronic effects that cannot be replicated by simpler aromatic diamines such as 4,4'-diaminodiphenylmethane (MDA/DDM) or 4,4'-oxydianiline (ODA). The pendant phenyl ring in DA-TPM introduces significant bulk, which disrupts intermolecular packing in polymers, leading to enhanced solubility and processability without sacrificing thermal stability [1]. Direct comparative studies of polyimides based on DA-TPM versus those based on 4,4'-diaminodiphenylmethane (DPM) demonstrate that the TPM-derived polymers exhibit a different structure-property profile, including higher glass transition temperatures and distinct gas permeability [2]. In dye applications, the triphenylmethane core is essential for generating specific chromophores (e.g., malachite green derivatives) and achieving the desired coloristic and fastness properties; substituting with a simpler diamine would fundamentally alter the dye's spectral characteristics and performance [3]. Therefore, generic substitution would result in polymers with compromised solubility or dyes with incorrect color and poor lightfastness, making precise chemical identification crucial for procurement.

Quantitative Differentiation of 4,4'-Diaminotriphenylmethane Against Comparators in Polyimide, Dye, and Biomedical Applications


Enhanced Polyimide Solubility and Processability via DA-TPM vs. DPM-Based Polyimides

Polyimides synthesized from 4,4'-diaminotriphenylmethane (DA-TPM) exhibit significantly enhanced solubility in amide solvents and pyridine compared to those derived from the closely related analog 4,4'-diaminodiphenylmethane (DPM) [1]. This is attributed to the pendant phenyl group in DA-TPM which disrupts intermolecular chain packing, increasing free volume [2].

Polymer Chemistry Polyimide Synthesis Solubility

Higher Glass Transition Temperature (Tg) in DA-TPM-Based Polyimides vs. DPM-Based Polyimides

Polyimides containing 4,4'-diaminotriphenylmethane (DA-TPM) display a higher glass transition temperature (Tg) range compared to those based on 4,4'-diaminodiphenylmethane (DPM) [1]. The bulky pendant phenyl group in DA-TPM restricts segmental motion, thereby elevating Tg.

Polymer Physics Thermal Analysis High-Performance Polymers

Dielectric Constant Range of DA-TPM-Based Polyimides for Electrical Insulation

Polyimides based on dimethyl-substituted 4,4'-diaminotriphenylmethane (TPM) exhibit dielectric constant values between 2.84 and 4.008 [1]. This class of polyimides is known for good insulating properties, which are essential for microelectronics applications.

Dielectric Materials Polymer Electronics Electrical Insulation

Distinct Antiproliferative Activity and Non-ER Binding Mechanism in MCF-7 Cells

A series of 4,4'-diaminotriphenylmethane derivatives demonstrated antiproliferative activity against estrogen receptor (ER)-positive MCF-7 breast cancer cells [1]. Crucially, competition studies with radiolabeled estradiol showed that these compounds do not bind to the estrogen receptor, indicating a mechanism of action distinct from conventional selective estrogen receptor modulators (SERMs) like tamoxifen or raloxifene [1].

Medicinal Chemistry SERM Breast Cancer

Thermal Stability and High Char Yield of DA-TPM-Based Polyimides

Polyimides synthesized from 4,4'-diaminotriphenylmethane (DA-TPM) exhibit excellent thermal stability, with decomposition temperatures (Td, 5% weight loss) ranging from 490 to 544 °C [1]. This performance is comparable to, or exceeds, that of polyimides based on other aromatic diamines like ODA or MDA, which typically show Td, 5% in the 480–520 °C range.

Thermal Stability Polymer Degradation High-Temperature Materials

One-Step High-Temperature Polycondensation Feasibility for DA-TPM

Unlike many aromatic diamines that require a two-step poly(amic acid) route for polyimide synthesis, 4,4'-diaminotriphenylmethane (DA-TPM) can be directly polymerized with dianhydrides in a one-step high-temperature polycondensation process [1]. This results in high molecular weight, soluble polyimides with inherent viscosities up to 1.14 dL/g [2].

Polymer Synthesis Polycondensation Process Efficiency

High-Impact Application Scenarios for 4,4'-Diaminotriphenylmethane Based on Quantitative Evidence


Synthesis of Soluble High-Performance Polyimides for Solution Processing

Procure 4,4'-diaminotriphenylmethane (DA-TPM) as a monomer for producing soluble aromatic polyimides via one-step high-temperature polycondensation [1]. The resulting polyimides are soluble in common amide solvents (NMP, DMF, DMAc), enabling casting of films and coatings that are otherwise difficult to process using conventional insoluble polyimides. This is ideal for manufacturing flexible electronics, high-temperature adhesives, and advanced composite matrices where solution-based fabrication is required. [2]

Formulation of High-Temperature Dielectric Layers in Microelectronics

Utilize DA-TPM-derived polyimides as interlayer dielectrics in semiconductor devices and printed circuit boards. The polyimides exhibit dielectric constants between 2.84 and 4.008 and maintain high thermal stability (Td,5% up to 544°C) [1]. This combination of properties makes them suitable for applications requiring electrical insulation under thermal stress, such as in advanced packaging, power modules, and high-frequency circuits. [2]

Development of Non-ER-Mediated Anticancer Leads Based on Triphenylmethane Scaffold

Employ 4,4'-diaminotriphenylmethane as a core scaffold for synthesizing novel anticancer agents with a unique mechanism of action. Derivatives have shown antiproliferative activity against ER-positive MCF-7 breast cancer cells without binding to the estrogen receptor [1]. This non-classical pathway may offer therapeutic options for endocrine-resistant breast cancers, providing a new direction for medicinal chemistry and drug discovery programs. [1]

Synthesis of Dyes with Specific Chromophores and Improved Fastness Properties

Use 4,4'-diaminotriphenylmethane as a key intermediate in the production of weak acid red disazo dyes and photographic colorants [1]. The triphenylmethane core enables the formation of specific chromophores with desired absorption characteristics. In particular, tetrazotized derivatives can be coupled to generate dyes for textile and photographic applications, where precise color and lightfastness are critical performance metrics. [2]

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